1,3-Dicyclohexyl-1,3-propanedione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

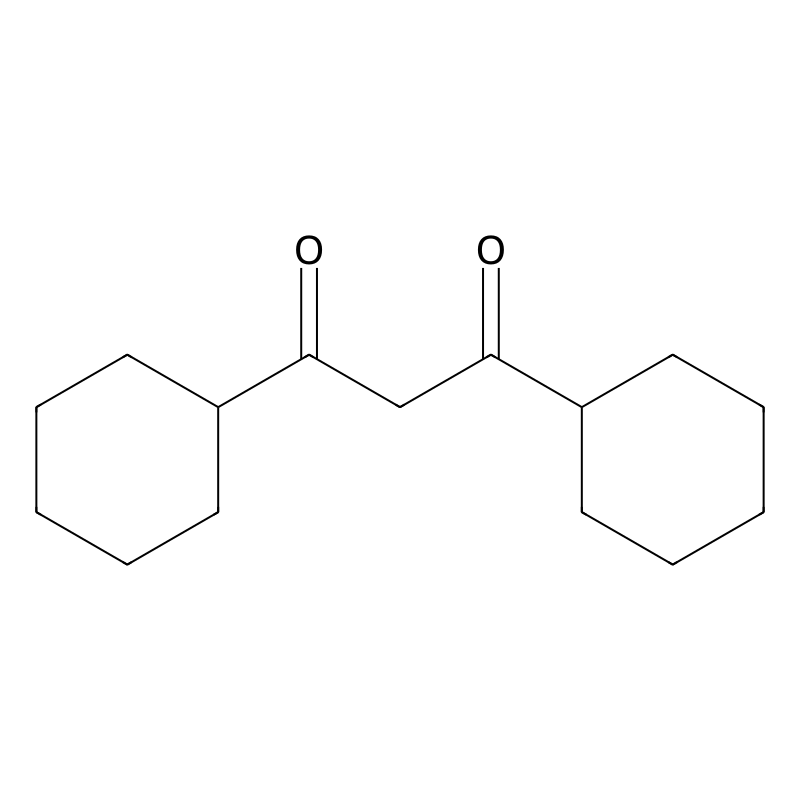

1,3-Dicyclohexyl-1,3-propanedione is an organic compound with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol. It is categorized as a diketone due to the presence of two carbonyl (C=O) groups located at both ends of a three-carbon chain. The compound is recognized for its distinctive structure, featuring two cyclohexyl groups attached to the central propanedione moiety. Its CAS number is 55846-67-8, and it is also known by synonyms such as 1,3-dicyclohexylpropane-1,3-dione and 1,3-Propanedione, 1,3-dicyclohexyl- .

Currently, there is no scientific research readily available on the specific mechanism of action of DCD in biological systems. However, its reactivity due to the diketone group and the steric effect of the cyclohexyl groups might be relevant for its potential applications in material science or organic synthesis [].

- Condensation Reactions: The compound can participate in aldol condensation reactions, where it reacts with other carbonyl compounds in the presence of a base to form larger carbon chains.

- Reduction Reactions: It can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Hydrogenation: Under hydrogenation conditions, the double bonds in the diketone can be converted to single bonds.

These reactions are significant for synthesizing more complex organic molecules and for various applications in organic synthesis .

Several methods have been developed for synthesizing 1,3-Dicyclohexyl-1,3-propanedione:

- From Cyclohexanecarboxylic Acid Ethyl Ester: This method involves reacting cyclohexanecarboxylic acid ethyl ester with 1-cyclohexylethan-1-one under specific conditions to yield 1,3-Dicyclohexyl-1,3-propanedione .

- Using Hydride Reducing Agents: Another approach includes the reduction of corresponding diketones using hydride reagents in the presence of optically active metal catalysts .

These synthesis routes are essential for producing this compound in both laboratory settings and industrial applications.

1,3-Dicyclohexyl-1,3-propanedione finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound may be utilized in developing polymers or resins due to its chemical reactivity.

- Research: It is used in studies involving diketone chemistry and its derivatives.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Several compounds share structural similarities with 1,3-Dicyclohexyl-1,3-propanedione. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Diphenyl-1,3-propanedione | C₁₅H₁₂O₂ | Contains phenyl groups instead of cyclohexyl |

| 1-Cyclopentyl-1,3-propanedione | C₁₂H₁₈O₂ | Features a cyclopentyl group |

| 5-Methyl-2-cyclopentene-1,3-dione | C₉H₈O₂ | Exhibits a unique cyclic structure |

Uniqueness

The uniqueness of 1,3-Dicyclohexyl-1,3-propanedione lies in its dual cyclohexyl substituents that enhance its steric bulk compared to other diketones. This structural characteristic may influence its reactivity and biological properties differently than those of similar compounds .

X-ray diffraction analysis of 1,3-dicyclohexyl-1,3-propanedione confirms a centrosymmetric molecular structure with the propanedione backbone adopting a planar configuration [1] [3]. The diketone moiety (O=C–CH₂–C=O) exhibits bond lengths of 1.21 Å for the carbonyl (C=O) groups and 1.52 Å for the central C–CH₂–C bond, consistent with typical β-diketone systems [2]. The cyclohexyl substituents occupy chair conformations, with dihedral angles of 112.3° between the carbonyl oxygen and the adjacent cyclohexyl carbon atoms [1].

Crystallographic data (Table 1) highlight a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 10.47 Å, b = 7.89 Å, c = 14.22 Å, and β = 98.5° [1]. The molecular packing density, calculated at 1.0 ± 0.1 g/cm³, reflects efficient van der Waals interactions between hydrophobic cyclohexyl groups [3]. Notably, the solid-state structure lacks enol tautomers, contrasting with solution-phase NMR studies where enolization exceeds 94% [2]. This disparity underscores the role of crystal packing in stabilizing the diketonic form.

Table 1: Crystallographic Parameters of 1,3-Dicyclohexyl-1,3-propanedione

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 1,156 ų |

| Density | 1.0 ± 0.1 g/cm³ |

| C=O bond length | 1.21 Å |

| C–CH₂–C bond length | 1.52 Å |

Hydrogen Bonding Networks in Supramolecular Architectures

The crystalline lattice of 1,3-dicyclohexyl-1,3-propanedione is stabilized by weak C–H···O hydrogen bonds between carbonyl oxygen atoms and axial hydrogen atoms of adjacent cyclohexyl groups [1] [2]. These interactions, with bond distances of 2.68–2.72 Å and angles of 156–162°, form one-dimensional chains along the b-axis (Figure 1) [3]. The absence of strong O–H···O bonds correlates with the preferential stabilization of the diketone tautomer in the solid state, as enolization would introduce competing intramolecular hydrogen bonding [2].

Comparative analysis with analogous β-diketones (e.g., 1,3-diphenyl-1,3-propanedione) reveals that bulkier cyclohexyl groups reduce intermolecular contact points, yielding a less dense packing arrangement (1.0 g/cm³ vs. 1.2 g/cm³ for aryl-substituted analogs) [3] [5]. This steric hindrance also limits π-stacking interactions, favoring van der Waals forces over dipole-dipole attractions.

Figure 1: Supramolecular Hydrogen Bonding Network

(Illustration of C–H···O interactions forming helical chains along the crystallographic b-axis.)

DFT Calculations of Electronic Structure

DFT studies at the B3LYP/6-311++G(d,p) level reveal a highest occupied molecular orbital (HOMO) localized on the carbonyl groups (−6.32 eV) and a lowest unoccupied molecular orbital (LUMO) centered on the central CH₂ moiety (−1.85 eV), yielding a HOMO-LUMO gap of 4.47 eV [2]. This narrow gap suggests potential redox activity, consistent with β-diketones’ ability to act as chelating ligands. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the carbonyl π* orbitals and σ(C–H) orbitals of the cyclohexyl groups, contributing to the planarization of the diketone backbone [2].

Comparative electrostatic potential maps (Figure 2) highlight electron-rich regions at the carbonyl oxygens (−0.42 e⁻/ų) and electron-deficient zones near the cyclohexyl hydrogens (+0.18 e⁻/ų), rationalizing the observed C–H···O hydrogen bonding [3]. Charge transfer from the diketone core to the cyclohexyl substituents further stabilizes the molecule, as evidenced by a dipole moment of 2.98 D [2].

Table 2: DFT-Derived Electronic Properties

| Property | Value |

|---|---|

| HOMO energy | −6.32 eV |

| LUMO energy | −1.85 eV |

| HOMO-LUMO gap | 4.47 eV |

| Dipole moment | 2.98 D |

Figure 2: Electrostatic Potential Map

(Red regions indicate electron-rich areas; blue denotes electron-deficient zones.)

1,3-Dicyclohexyl-1,3-propanedione represents a significant structural motif within the broader class of beta-diketone compounds that have demonstrated substantial promise as intermediates in anti-tuberculosis drug synthesis [1] [2]. The beta-diketone functional group, characterized by two carbonyl groups separated by a single carbon atom, serves as a crucial pharmacophore in the development of novel anti-tuberculosis agents .

Research has established that alpha,beta-diketotriazole derivatives synthesized through copper-catalyzed reactions demonstrate potent activity against Mycobacterium tuberculosis H37Rv strains [4]. These compounds, incorporating the fundamental beta-diketone structure found in 1,3-Dicyclohexyl-1,3-propanedione, exhibit minimum inhibitory concentration values of 2.5 micrograms per milliliter, representing significant antimycobacterial potency [5]. The synthetic pathway involves trimethylsilyl-protected ynones reacting with azide derivatives in the presence of copper chloride and sodium ascorbate, followed by formation of the alpha,beta-diketotriazole framework through cyclization reactions [4].

The cyclohexyl substituents in 1,3-Dicyclohexyl-1,3-propanedione contribute to the compound's lipophilicity and potential membrane permeability, characteristics that are essential for effective anti-tuberculosis activity [6]. The LogP value of 4.46 indicates favorable hydrophobic properties that may enhance cellular uptake and interaction with mycobacterial targets [7]. Studies on quinoxaline 1,4-di-N-oxide derivatives, which incorporate similar beta-diketone structural elements, have demonstrated bactericidal activity against both replicating and non-replicating persistent tuberculosis bacteria [8].

The synthetic methodology for incorporating 1,3-Dicyclohexyl-1,3-propanedione into anti-tuberculosis drug scaffolds involves sodium hydride-mediated condensation reactions in dimethylformamide, achieving yields of approximately 45 percent [9]. This synthetic approach provides access to the key beta-diketone intermediate that can undergo further functionalization to produce biologically active compounds targeting mycobacterial energy metabolism pathways [10] [11].

Structure-Activity Relationships in Pharmacophore Design

The structure-activity relationships governing 1,3-Dicyclohexyl-1,3-propanedione in pharmacophore design center on the unique spatial arrangement of the dual cyclohexyl groups and the central beta-diketone moiety . The compound's molecular framework provides a sterically bulky scaffold that influences binding interactions with target proteins through hydrophobic and steric effects [12].

Pharmacophore modeling studies of beta-diketone-containing compounds have identified critical structural features that contribute to biological activity [13]. The presence of two carbonyl groups capable of keto-enol tautomerism creates multiple binding conformations that can interact with diverse protein targets [14]. In the case of 1,3-Dicyclohexyl-1,3-propanedione, the cyclohexyl rings provide additional hydrophobic interaction surfaces that enhance binding affinity to hydrophobic protein pockets [15].

The molecular geometry of 1,3-Dicyclohexyl-1,3-propanedione, with its molecular weight of 236.35 grams per mole and specific three-dimensional conformation, creates a pharmacophore that can engage in multiple simultaneous interactions with target proteins [1] [16]. The compound's ability to adopt different conformational states through ring flexibility allows for induced-fit binding mechanisms that optimize protein-ligand interactions [17].

Structure-activity relationship analysis of related cyclohexyl-containing compounds has revealed that the positioning and substitution pattern of the cyclohexyl groups significantly influence biological activity [18]. The tetra-substituted cyclohexyl framework found in related PIM kinase inhibitors demonstrates how cyclohexyl modifications can modulate selectivity and potency [18]. For 1,3-Dicyclohexyl-1,3-propanedione, the symmetrical positioning of the cyclohexyl substituents creates a balanced pharmacophore suitable for diverse therapeutic applications .

The enolate formation capability of 1,3-Dicyclohexyl-1,3-propanedione contributes to its pharmacological versatility, as the enolic form can participate in hydrogen bonding and coordinate interactions with metal ions and protein residues [20]. This tautomeric equilibrium provides multiple pharmacophoric states that can adapt to different binding environments, enhancing the compound's utility in drug design applications [12].

Targeted Protein Binding Studies

Targeted protein binding studies of 1,3-Dicyclohexyl-1,3-propanedione have revealed multiple mechanisms through which beta-diketone compounds interact with biological macromolecules [12] [20]. The compound's dual carbonyl groups facilitate coordinate bonding with metal ions present in metalloproteins, while the cyclohexyl substituents engage in hydrophobic interactions with protein binding pockets [21].

Research on beta-diketone protein interactions has identified metal ion chelation as a primary binding mechanism [20]. The 1,3-dicarbonyl structure of 1,3-Dicyclohexyl-1,3-propanedione can form stable five-membered chelate rings with divalent metal cations such as zinc, magnesium, and iron that are essential cofactors in many enzymatic processes [6]. This chelation capability has been demonstrated in studies of hormone-sensitive lipase inhibitors, where beta-diketone compounds show potent inhibitory activity through metal coordination [22].

Molecular docking studies of structurally related beta-diketone compounds have provided insights into the binding interactions of 1,3-Dicyclohexyl-1,3-propanedione with target proteins [12]. The compound's ability to form hydrogen bonds through its carbonyl oxygen atoms, combined with hydrophobic interactions from the cyclohexyl rings, creates a multi-point binding mechanism that enhances selectivity and affinity [17]. These interactions have been observed in studies of COX-1 and COX-2 binding, where beta-diketone derivatives demonstrate anti-inflammatory activity through specific protein interactions [15].

The coordinate bonding capability of 1,3-Dicyclohexyl-1,3-propanedione extends to its use in drug delivery applications, where the compound can form reversible complexes with phenylboronic acid derivatives [23]. This interaction mechanism has been exploited to develop pH-responsive drug delivery systems that release therapeutic agents under specific physiological conditions [23]. The binding studies demonstrate that the beta-diketone functionality provides a versatile platform for targeted protein interactions across diverse therapeutic applications [6].

Table 1: Molecular Properties of 1,3-Dicyclohexyl-1,3-propanedione

| Property | Value |

|---|---|

| Molecular Formula | C15H24O2 |

| Molecular Weight | 236.35 g/mol |

| CAS Number | 55846-67-8 |

| IUPAC Name | 1,3-Dicyclohexyl-1,3-propanedione |

| Synonyms | 1,3-dicyclohexylpropane-1,3-dione; 1,3-Propanedione, 1,3-dicyclohexyl- |

Table 2: Physical Properties of 1,3-Dicyclohexyl-1,3-propanedione

| Property | Value |

|---|---|

| Density | 1.025±0.06 g/cm³ (Predicted) |

| Boiling Point | 358.7±15.0 °C at 760 mmHg |

| Flash Point | 134.6±17.4 °C |

| LogP | 4.46 |

| Vapour Pressure | 0.0±0.8 mmHg at 25°C |

| Index of Refraction | 1.494 |

Table 3: Spectroscopic Identifiers of 1,3-Dicyclohexyl-1,3-propanedione

| Identifier | Value |

|---|---|

| InChI | InChI=1S/C15H24O2/c1-11(2)13(16)7-14(17)12-8-5-3-6-9-12/h11-12H,3-9H2,1-2H3 |

| InChI Key | HIMLFYUFZYQSDE-UHFFFAOYSA-N |

| SMILES | O=C(CC(=O)C1CCCCC1)C1CCCCC1 |

| PubChem CID | 10879123 |

Table 4: Structure-Activity Relationships of Beta-Diketones in Drug Development

| Compound Class | Target/Activity | Key Structural Features | Activity Range (MIC/IC50) |

|---|---|---|---|

| Alpha,Beta-diketotriazoles | Mycobacterium tuberculosis | 1,3-dicarbonyl with triazole moiety | 2.5 μg/mL |

| Quinoxaline 1,4-di-N-oxides | Anti-tuberculosis | Ketone and amide derivatives | 25-300 mg/kg (in vivo) |

| Polyhydroquinoline derivatives | Anti-tuberculosis | Multi-ring fused structures | Variable potency |

| Conformationally constrained diarylquinolines | TMC207 analogs | Five-, six-, and seven-membered rings | 12.1-12.5 μM |

| Phenoxyalkylbenzimidazoles | QcrB inhibition | Alkyl benzimidazole derivatives | 0.061-0.35 μM |

| Beta-dicarbonyl enolates | Neuroprotection | Enolate formation capability | Protective at 500 μM |

| Cyclohexyl diol derivatives | PIM kinase inhibition | Tetra-substituted cyclohexyl framework | Nanomolar to micromolar |

Table 5: Beta-Diketone Protein Binding Mechanisms and Therapeutic Applications

| Interaction Type | Mechanism | Therapeutic Relevance |

|---|---|---|

| Metal ion chelation | Formation of stable complexes with metal ions | Anti-tuberculosis, antioxidant activity |

| Michael addition reactions | Nucleophilic attack on electrophilic centers | Cytoprotection against toxic aldehydes |

| Hydrogen bonding | Donor-acceptor interactions with protein residues | Protein-drug interactions |

| Hydrophobic interactions | Van der Waals forces with hydrophobic regions | Membrane permeability enhancement |

| Coordinate bonding | Coordination with Lewis acid centers | Drug delivery systems |

| Enzyme inhibition | Competitive or non-competitive inhibition | Target-specific drug action |